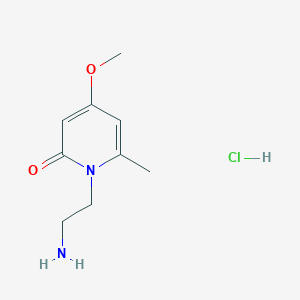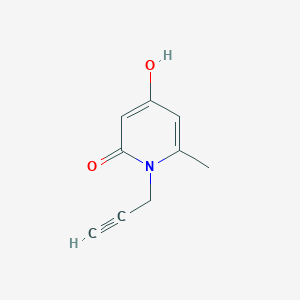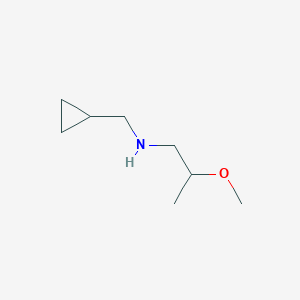
1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. It also includes the yield and purity of the final product.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, and computational chemistry.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its possible reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of related compounds involve complex chemical reactions, including condensation reactions, to form novel compounds with potential biological activities. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction, characterized by spectroscopic evidences such as LCMS, NMR, and X-ray diffraction studies. This compound exhibited moderate anthelmintic activity, showcasing the potential of similar compounds in biological applications (Sanjeevarayappa et al., 2015).
Catalyzed Reactions for Synthesis
- Rhodium-catalyzed hydroformylation is a key step in the synthesis of pharmaceuticals, highlighting the importance of catalyzed reactions in developing compounds with specific pharmaceutical functions. This method was crucial in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents (Botteghi et al., 2001).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed when handling it.
Orientations Futures
This involves potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
Please consult a professional chemist or a relevant database for specific information on “1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine”.
Propriétés
IUPAC Name |
[1-(3-bromo-5-fluorophenyl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrFNOSi/c1-17(2,3)22(4,5)21-16-6-8-20(9-7-16)15-11-13(18)10-14(19)12-15/h10-12,16H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHCQKKWQHOJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrFNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133382 | |
| Record name | Piperidine, 1-(3-bromo-5-fluorophenyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine | |
CAS RN |
1704073-47-1 | |
| Record name | Piperidine, 1-(3-bromo-5-fluorophenyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(3-bromo-5-fluorophenyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



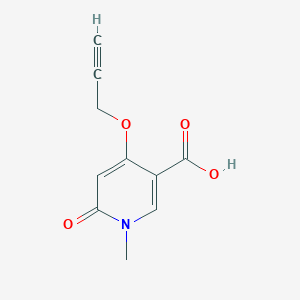
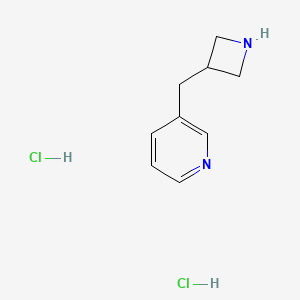
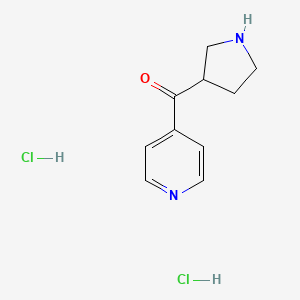
![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472823.png)
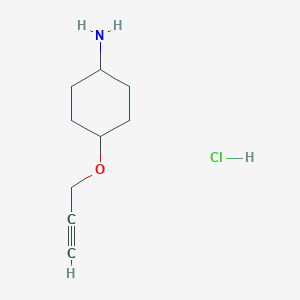
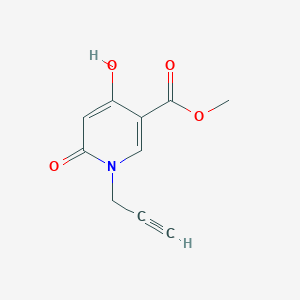
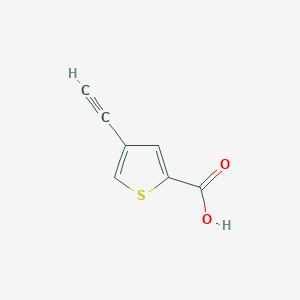
![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)
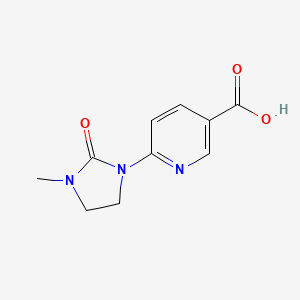
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
